molecular formula C24H26N2O4 B11354511 N-(4-ethylbenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide

N-(4-ethylbenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11354511
M. Wt: 406.5 g/mol
InChI Key: MHDQPSAGSYNAFT-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials and chemical processes

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3,4,5-trimethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C24H26N2O4/c1-5-17-9-11-18(12-10-17)16-26(22-8-6-7-13-25-22)24(27)19-14-20(28-2)23(30-4)21(15-19)29-3/h6-15H,5,16H2,1-4H3

InChI Key

MHDQPSAGSYNAFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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